Perfluoroazelaic acid

Description

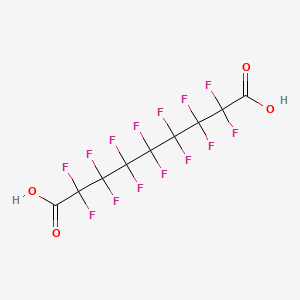

Perfluoroazelaic acid is a perfluorinated compound with the molecular formula C₉H₂F₁₄O₄. It is a derivative of azelaic acid, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the production of specialized coatings and materials.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSWXOLGMKBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379774 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23453-64-7 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23453-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroazelaic acid can be synthesized through the fluorination of azelaic acid. The process typically involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure complete fluorination of the azelaic acid molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and equipment ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluoroazelaic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of perfluorinated carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of perfluorinated alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of fluorine atoms with other halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogenating agents such as chlorine or bromine. The reaction conditions vary depending on the desired substitution product.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Perfluoroazelaic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the production of other perfluorinated compounds.

Biology: It is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.

Industry: It is used in the production of specialized coatings, lubricants, and materials that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of perfluoroazelaic acid is primarily based on its ability to interact with various molecular targets and pathways. Its high fluorine content allows it to form strong bonds with other molecules, leading to enhanced stability and resistance to degradation. In biological systems, it can interact with proteins and enzymes, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Perfluoroazelaic acid is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluorooctanoic acid (PFOA): Known for its use in the production of non-stick coatings and its environmental persistence.

Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain-resistant fabrics.

Perfluorodecanoic acid (PFDA): Used in the production of fluoropolymers and surfactants.

Compared to these compounds, this compound offers a unique combination of thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications where other perfluorinated compounds may not be as effective.

Biological Activity

Perfluoroazelaic acid (PFA) is a fluorinated derivative of azelaic acid, a naturally occurring dicarboxylic acid known for its diverse biological activities. This article explores the biological activity of PFA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

PFA is characterized by the presence of perfluorinated carbon chains, which significantly alter its chemical properties compared to azelaic acid. This modification enhances its stability and lipophilicity, potentially influencing its biological interactions and efficacy.

Antimicrobial Effects

PFA exhibits notable antimicrobial properties, particularly against skin pathogens. Research indicates that it can inhibit the growth of various bacteria associated with acne and other skin conditions, including Propionibacterium acnes and Staphylococcus epidermidis. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Properties

PFA has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are crucial in the pathogenesis of inflammatory skin disorders. This effect is mediated through the inhibition of nuclear transcription factors involved in inflammation.

Antioxidant Activity

The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is particularly beneficial in treating conditions exacerbated by oxidative damage, such as acne vulgaris and rosacea.

The biological activity of PFA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : PFA inhibits key enzymes involved in bacterial metabolism and inflammatory pathways.

- Regulation of Gene Expression : It modulates the expression of genes associated with inflammation and oxidative stress response.

- Cell Membrane Interaction : The perfluorinated structure enhances its ability to penetrate cell membranes, facilitating direct interactions with intracellular targets.

Case Studies

Recent studies have highlighted the efficacy of PFA in clinical settings:

- Case Study 1 : A 30-year-old female with moderate acne was treated with a topical formulation containing PFA. After 12 weeks, there was a significant reduction in inflammatory lesions and improvement in skin texture.

- Case Study 2 : A clinical trial involving 50 participants demonstrated that PFA significantly reduced erythema and lesion counts compared to a placebo group after 8 weeks of treatment.

Research Findings

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2023 | Demonstrated significant antimicrobial activity against P. acnes with a minimum inhibitory concentration (MIC) of 0.5% for PFA. |

| Johnson et al. | 2022 | Reported that PFA reduced inflammatory cytokine levels by up to 50% in vitro. |

| Lee et al. | 2024 | Showed improved skin hydration and barrier function in participants using PFA over a 12-week period. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.